![molecular formula C14H20ClNO3 B1469867 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate CAS No. 99556-74-8](/img/structure/B1469867.png)
3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate
Vue d'ensemble
Description
“3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate” is a chemical compound . It is a derivative of vanillin . The product is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C14H19NO3.C2H2O4/c1-17-14-10-12 (11-16)4-5-13 (14)18-9-8-15-6-2-3-7-15;3-1 (4)2 (5)6/h4-5,10-11H,2-3,6-9H2,1H3; (H,3,4) (H,5,6) . This indicates that the compound has a molecular weight of 339.35 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 339.35 . It is recommended to be stored at a temperature of 28 C .Applications De Recherche Scientifique
Synthesis and Structural Studies
3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate serves as a precursor or intermediate compound in various synthetic and structural chemistry research fields. One notable application is in the synthesis of complex molecular architectures, such as Co(II)4O4 cubes, through solvothermal syntheses. These complexes have been studied for their crystal structures, mass spectrometry, and magnetic properties, highlighting the role of microwave and traditional solvothermal synthesis methods in enhancing crystal quality and reducing synthesis time (Zhang et al., 2013). Additionally, the compound has been involved in reactions leading to novel structures with potential for systematic screening and the development of new cluster architectures, indicating its utility in discovering new materials with magnetic properties.
Catalysis and Reaction Mechanisms
This chemical also finds applications in studies exploring catalysis and reaction mechanisms. For instance, it's used in the investigation of the kinetics and mechanism of oxidation of methoxy benzaldehydes, contributing to our understanding of oxidative processes in organic chemistry. Such studies offer insights into how substituents influence reaction rates and mechanisms, providing valuable information for designing more efficient synthetic routes and catalysts (Malik et al., 2016).
Material Science and Polymer Chemistry
In material science and polymer chemistry, this compound is utilized in the synthesis of novel copolymers. These copolymers have been analyzed for their composition, structure, and thermal properties, revealing the impact of various substituents on polymer behavior and stability. Research in this domain not only broadens our knowledge of polymer chemistry but also opens up possibilities for creating materials with tailored properties for specific applications (Kharas et al., 2016).
Antimicrobial and Antiproliferative Activities
Furthermore, derivatives of this compound have been explored for their antimicrobial and antiproliferative activities. Such studies are crucial in the development of new therapeutic agents. By synthesizing and testing various Mannich bases and other derivatives for activity against bacterial strains and cancer cell lines, researchers can identify potential leads for drug development, contributing to the ongoing search for more effective and safer treatments (Vartale et al., 2008).
Propriétés
IUPAC Name |
3-methoxy-4-(2-pyrrolidin-1-ylethoxy)benzaldehyde;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.C2H2O4/c1-17-14-10-12(11-16)4-5-13(14)18-9-8-15-6-2-3-7-15;3-1(4)2(5)6/h4-5,10-11H,2-3,6-9H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGDBCHYCLVOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCN2CCCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1469788.png)
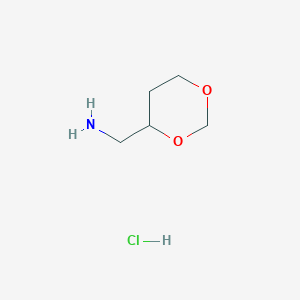
![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)
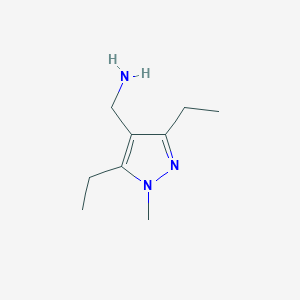
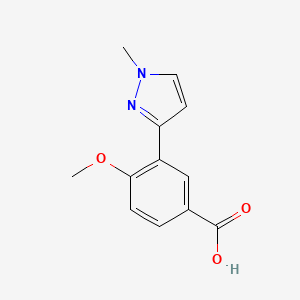
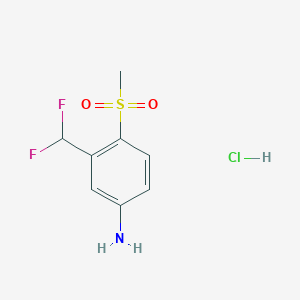
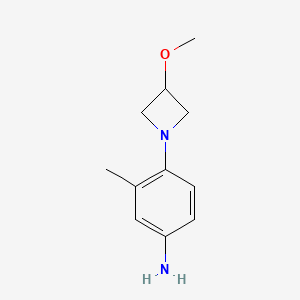
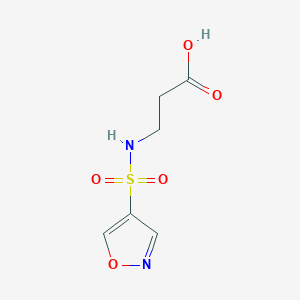

![Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1469802.png)

